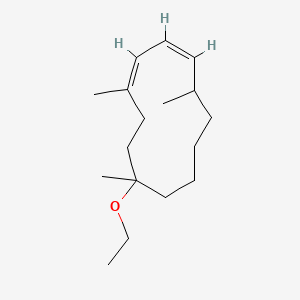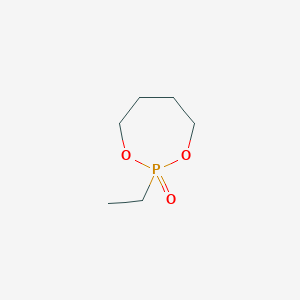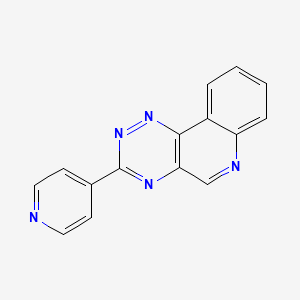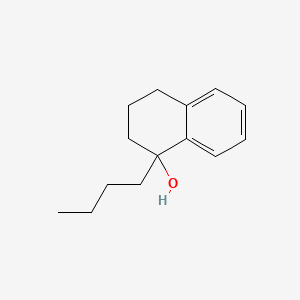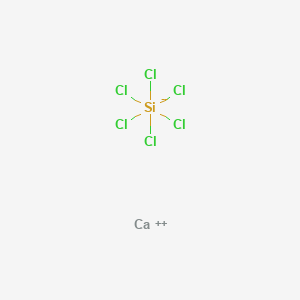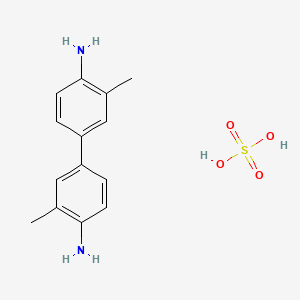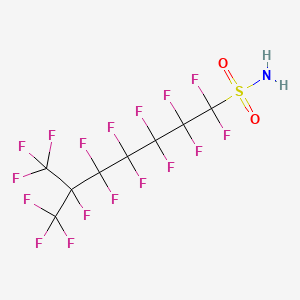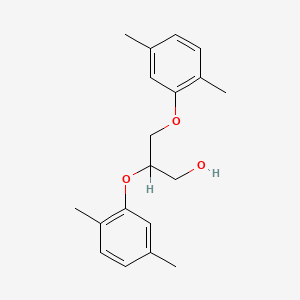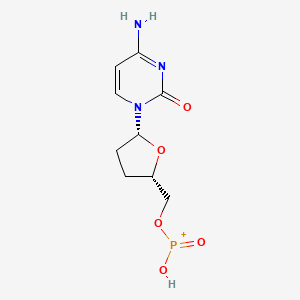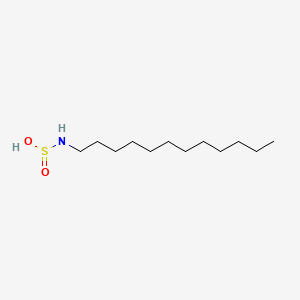
1-(Sulfinoamino)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sulfinoamino)dodecane is a chemical compound characterized by the presence of a sulfinoamino group attached to a dodecane chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Sulfinoamino)dodecane can be synthesized through the photochemical sulfochlorination of n-dodecane using sulfuryl chloride under visible light. The resulting n-dodecanesulfonyl chlorides are then transformed into this compound through a reaction with ammonia .
Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfochlorination processes followed by purification steps to isolate the desired product. The use of ammonia gas under controlled pressure conditions is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Sulfinoamino)dodecane undergoes various chemical reactions, including:
Oxidation: The sulfinoamino group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinoamino group to amines.
Substitution: The compound can participate in substitution reactions where the sulfinoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted dodecane derivatives.
Aplicaciones Científicas De Investigación
1-(Sulfinoamino)dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(Sulfinoamino)dodecane involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This is primarily due to its surfactant properties, which allow it to integrate into lipid bilayers and disrupt their structure .
Comparación Con Compuestos Similares
Dodecane: A simple alkane with similar chain length but lacking the sulfinoamino group.
Dodecanol: An alcohol derivative with a hydroxyl group instead of a sulfinoamino group.
Dodecane-1-sulfonic acid: A sulfonic acid derivative with a sulfonic acid group instead of a sulfinoamino group.
Uniqueness: 1-(Sulfinoamino)dodecane is unique due to its combination of a long alkyl chain and a sulfinoamino group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and useful in a variety of applications .
Propiedades
Fórmula molecular |
C12H27NO2S |
|---|---|
Peso molecular |
249.42 g/mol |
Nombre IUPAC |
1-(sulfinoamino)dodecane |
InChI |
InChI=1S/C12H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(14)15/h13H,2-12H2,1H3,(H,14,15) |
Clave InChI |
DVMOOMUBCZHSBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


